Kinase Selectivity Profile: AZD1080 Demonstrates >14-Fold Selectivity Over CDK2, CDK5, CDK1, and Erk2 Versus Non-Selective GSK-3 Inhibitors
AZD1080 is a selective GSK-3 inhibitor that exhibits quantifiably lower affinity for cyclin-dependent kinases (CDKs) and Erk2 compared to its primary targets GSK-3α and GSK-3β. Against recombinant human GSK-3α, AZD1080 has a Ki of 6.9 nM, and against GSK-3β, a Ki of 31 nM [1]. In selectivity profiling, the Ki values for CDK5, CDK2, CDK1, and Erk2 are 429 nM (14-fold), 1150 nM (37-fold), 1980 nM (64-fold), and >10 μM (>323-fold), respectively [2]. This contrasts with less selective GSK-3 inhibitors such as lithium chloride (LiCl), which inhibits tau phosphorylation with an IC50 of 1.5 mM—over 4,600-fold weaker than AZD1080's cellular IC50 of 324 nM—and lacks defined kinase selectivity [3]. Other tool compounds like SB216763 (GSK-3α IC50 = 34.3 nM) and CHIR-99021 (GSK-3α IC50 = 10 nM, GSK-3β IC50 = 6.7 nM) show comparable or higher potency against GSK-3, but their selectivity profiles relative to CDKs are not consistently reported, and they may exhibit differing isoform bias .
| Evidence Dimension | Kinase inhibition potency (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | GSK-3α Ki = 6.9 nM; GSK-3β Ki = 31 nM; CDK5 Ki = 429 nM (14-fold); CDK2 Ki = 1150 nM (37-fold); CDK1 Ki = 1980 nM (64-fold); Erk2 Ki >10 μM (>323-fold) |
| Comparator Or Baseline | LiCl: tau phosphorylation IC50 = 1.5 mM (non-selective kinase inhibition); SB216763: GSK-3α IC50 = 34.3 nM; CHIR-99021: GSK-3α IC50 = 10 nM, GSK-3β IC50 = 6.7 nM |
| Quantified Difference | AZD1080 shows 14- to >323-fold selectivity for GSK-3α over CDKs and Erk2; 4,600-fold more potent than LiCl in cellular tau phosphorylation assay (324 nM vs. 1.5 mM) |
| Conditions | Scintillation proximity assay for recombinant human GSK-3 isoforms; cellular tau phosphorylation assay in 3T3 fibroblasts expressing human 4-repeat tau |
Why This Matters
The defined selectivity margin reduces confounding off-target kinase effects in cellular and in vivo models, enabling cleaner interpretation of GSK-3-mediated signaling in tau phosphorylation and synaptic plasticity studies.
- [1] Georgievska B, Sandin J, Doherty J, Mörtberg A, Neelissen J, Andersson A, Gruber S, Nilsson Y, Schött P, Arvidsson PI, Hellberg S, Osswald G, Berg S, Fälting J, Bhat RV. AZD1080, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans. J Neurochem. 2013 May;125(3):446-56. View Source
- [2] PeptideDB. AZD1080 Product Database Entry. Selectivity data: pKi values for CDK2 (5.9), CDK5 (6.4), CDK1 (5.7), Erk2 (<5). View Source
- [3] Anjiechem. AZD1080 Product Background Information. Comparison of tau phosphorylation inhibition: AZD1080 IC50 = 324 nM vs. LiCl IC50 = 1.5 mM. View Source
